molecular formula C11H10N2O2 B6168789 methyl 8-aminoquinoline-3-carboxylate CAS No. 1822671-06-6

methyl 8-aminoquinoline-3-carboxylate

Cat. No.: B6168789
CAS No.: 1822671-06-6
M. Wt: 202.21 g/mol
InChI Key: ZOLGHJVACMWFGC-UHFFFAOYSA-N
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Description

Methyl 8-aminoquinoline-3-carboxylate (CAS: Not explicitly provided; structurally related to ethyl 8-aminoquinoline-3-carboxylate, CAS 190138-00-2 ) is a quinoline derivative featuring an amino group at position 8 and a methyl ester at position 2. Its synthesis likely involves cyclocondensation reactions, similar to related coumarin esters (e.g., ethyl 8-methoxycoumarin-3-carboxylate, as described in ), followed by functional group modifications to introduce the amino moiety.

Properties

CAS No.

1822671-06-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 8-aminoquinoline-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,12H2,1H3

InChI Key

ZOLGHJVACMWFGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2N

Purity

95

Origin of Product

United States

Preparation Methods

Skraup Reaction with Functionalized Anilines

The Skraup reaction, which condenses aniline derivatives with glycerol under acidic conditions, is a classical route to quinolines. For this compound, this method would require a substituted aniline precursor bearing both amino and ester groups. However, the harsh reaction conditions (concentrated sulfuric acid, ~200°C) often lead to decomposition of sensitive functional groups, making this route impractical for the target molecule.

Doebner-Miller Modification

This variant uses α,β-unsaturated carbonyl compounds instead of glycerol. For example, reacting 3-nitroanthranilic acid with methacrolein could theoretically yield a nitro-substituted quinoline, which could then be reduced to the amine and esterified. However, regioselectivity issues and competing side reactions (e.g., over-oxidation) limit its utility.

Late-Stage Functionalization Strategies

Bromination Followed by Carbonyl Insertion

A method analogous to CN112142661B involves:

  • Bromination : Treating 8-aminoquinoline with bromine in sulfuric acid at 0°C to introduce bromine at position 5.

  • Carbonyl Insertion : Employing palladium-catalyzed carbonylation under CO pressure (0.8 MPa) to convert the bromide to a methyl ester.

Adaptation for Position 3 : To target the 3-position, the starting material would require bromine at position 3. This could be achieved via directed ortho-metallation or using a directing group.

StepReagents/ConditionsYieldChallenges
BrominationBr₂, H₂SO₄, 0°C42%Competing di-bromination
CarbonylationPdCl₂, CO, MeOH81%High-pressure equipment needed

Nitration-Reduction Sequence

Introducing the amino group via nitration followed by reduction:

  • Nitration : Treating methyl quinoline-3-carboxylate with HNO₃/H₂SO₄ to install nitro at position 8.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert nitro to amine.

Limitations : Nitration of quinolines is highly position-sensitive and often yields mixtures. For example, nitration of methyl quinoline-3-carboxylate predominantly occurs at positions 5 and 8, requiring tedious separations.

Catalytic Cross-Coupling Methods

Buchwald-Hartwig Amination

Installing the amino group at position 8 via Pd-catalyzed coupling:

  • Start with methyl 8-bromoquinoline-3-carboxylate.

  • Couple with an ammonia equivalent (e.g., NH₃·H₂O) using Xantphos as a ligand.

Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, 100°C, 24h.
Yield : ~60–70% (based on analogous reactions).

Suzuki-Miyaura Esterification

While atypical for ester installation, this could involve coupling a boronic ester at position 3. However, ester-directed C–H activation remains underdeveloped for quinolines.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldScalabilityCost
Bromination/Carbonylation234%ModerateHigh (Pd catalyst)
Nitration/Reduction320–25%LowLow
Buchwald-Hartwig260–70%HighModerate

Key Findings :

  • The bromination/carbonylation route offers simplicity but suffers from moderate yields and high catalyst costs.

  • The Buchwald-Hartwig method provides superior yields but requires pre-functionalized bromoquinoline intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

MAQC and its derivatives exhibit a range of biological activities that make them valuable in drug development.

  • Antimalarial Activity : 8-aminoquinolines, including MAQC, have been pivotal in treating malaria, particularly Plasmodium vivax infections. They act against both the asexual blood stages and the dormant liver stages (hypnozoites) of the malaria parasite. This dual action is crucial for preventing relapses of the disease, as highlighted in historical reviews of 8-aminoquinoline therapies .
  • Neuroprotective Effects : Recent studies have shown that 8-aminoquinoline-based metal complexes can protect neurons from oxidative damage. These compounds activate the SIRT1/3-FOXO3a signaling pathway, which is involved in cellular stress responses and neuroprotection. This suggests potential applications in treating neurodegenerative diseases .
  • Anticancer Properties : Research indicates that derivatives of MAQC demonstrate cytotoxic effects against various cancer cell lines. For instance, 8-aminoquinoline amides have been synthesized and shown to possess significant anticancer and antiviral activities .

Therapeutic Roles

The therapeutic potential of MAQC extends beyond its antimicrobial properties:

  • Treatment of Latent Malaria : The compound is being studied for its effectiveness in treating latent forms of malaria, where it can help eradicate hypnozoites responsible for disease relapse. This is particularly relevant given the challenges posed by drug resistance in malaria treatment .
  • Metal Complexation : MAQC derivatives are also utilized in transition metal complexation, which can enhance their biological activity and facilitate new therapeutic mechanisms. This application is critical for developing novel drugs with improved efficacy against resistant strains of pathogens .

Case Studies

Several case studies illustrate the applications of MAQC:

StudyApplicationFindings
Study on NeuroprotectionNeurodegenerative DiseasesMAQC-based metal complexes restored neuronal function and reduced oxidative stress in vitro .
Antimalarial EfficacyMalaria TreatmentDemonstrated effectiveness against hypnozoites, reducing relapse rates in P. vivax infections .
Anticancer ActivityCancer ResearchExhibited significant cytotoxicity against human leukemia cells, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 8-aminoquinoline-3-carboxylate involves its interaction with cellular components. It is believed to target the DNA and RNA of microorganisms, disrupting their replication and transcription processes. Additionally, it may interfere with the mitochondrial function of cells, leading to cell death .

Comparison with Similar Compounds

Ethyl 8-Aminoquinoline-3-Carboxylate

  • Structural Difference : Ethyl ester group at position 3 instead of methyl.
  • Properties : Higher molecular weight (216.24 g/mol vs. ~202.21 g/mol for methyl ester) and slightly increased lipophilicity due to the ethyl chain .

Methyl 8-Bromoquinoline-3-Carboxylate

  • Structural Difference: Bromine substituent at position 8 instead of amino.
  • Properties: Bromine’s electronegativity and leaving-group capability make this compound reactive in nucleophilic substitution reactions.
  • Applications: Likely used as a precursor for synthesizing other 8-substituted quinolines .

8-Methylquinoline-3-Carboxylic Acid

  • Structural Difference : Methyl group at position 8 and carboxylic acid at position 3.
  • Properties : The carboxylic acid enhances water solubility but reduces membrane permeability compared to the methyl ester. The methyl group at position 8 may sterically hinder interactions with biological targets .
  • Applications: Potential as a chelating agent or intermediate for metal-complex synthesis .

Ethyl 4-Hydroxy-8-Methoxyquinoline-3-Carboxylate

  • Structural Difference : Hydroxy and methoxy groups at positions 4 and 8, respectively.
  • Properties: Methoxy and hydroxy groups increase polarity and hydrogen-bonding capacity, contrasting with the amino group’s basicity in the target compound. This affects solubility and target selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 8-aminoquinoline-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves functionalizing the quinoline scaffold. A multi-step approach starting with halogenated intermediates (e.g., methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) followed by nucleophilic substitution with hydrazine derivatives is common. Optimization strategies include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) under reflux improves solubility and reaction efficiency .
  • Catalysts : Use of palladium catalysts or microwave irradiation enhances reaction rates and yields .
  • Purification : Recrystallization or column chromatography ensures high purity, critical for downstream applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions. The amino group (8-position) shows a singlet at ~5.5 ppm, while the methyl ester (3-position) appears as a triplet near 3.8 ppm .
  • IR : Stretching vibrations for the ester carbonyl (~1700 cm1^{-1}) and amino group (~3350 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 232 (C12_{12}H12_{12}N2_2O2_2) validate the molecular formula .

Q. What known biological activities have been reported for this compound, and what are the proposed mechanisms of action?

  • Methodological Answer :

  • Antimalarial Activity : Disrupts heme detoxification in Plasmodium parasites, leading to toxic heme accumulation. Assays include parasite growth inhibition in erythrocytic stages .
  • Anticancer Potential : Inhibits DNA topoisomerase, validated via cell viability assays (e.g., MTT) in cancer cell lines .
  • Antimicrobial Effects : Structural analogs show activity against Gram-positive bacteria; disk diffusion assays are used to assess efficacy .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the synthesis of this compound derivatives to enhance bioactivity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 6-position to enhance electrophilic reactivity .
  • Microwave-Assisted Synthesis : Reduces side reactions and improves regioselectivity by accelerating reaction kinetics .
  • Computational Modeling : DFT calculations predict favorable substitution sites, guiding experimental design .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., fixed IC50_{50} measurement conditions) to minimize variability .
  • Purity Validation : HPLC with UV detection (λ = 254 nm) ensures compound integrity; impurities >98% reduce experimental noise .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., ethyl 8-methoxy derivatives) to identify substituent-dependent trends .

Q. What computational methods are employed to predict the interaction of this compound with biological targets, and how do these align with experimental findings?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like DNA topoisomerase. High docking scores correlate with experimental IC50_{50} values .
  • MD Simulations : GROMACS assesses binding stability; RMSD <2 Å over 100 ns indicates robust target engagement .
  • QSAR Models : Predict bioactivity based on substituent electronic properties (e.g., Hammett constants), validated via enzyme inhibition assays .

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